7-Bromoindolizine
Overview
Description
7-Bromoindolizine is a heterocyclic compound that contains a bromine atom attached to the seventh position of the indolizine ring. Indolizines are a class of nitrogen-containing heterocycles that are structurally related to indoles and pyrroles. The presence of the bromine atom in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromoindolizine can be achieved through several methods. One common approach involves the bromination of indolizine using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction typically takes place in an organic solvent like dichloromethane or chloroform, under mild conditions. The bromination reaction is selective for the seventh position due to the electronic properties of the indolizine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the scalable production of this compound. Additionally, the purification of this compound can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Bromoindolizine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include organolithium compounds, Grignard reagents, and amines.
Oxidation Reactions: The indolizine ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction Reactions: The reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indolizine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium tert-butoxide, and various amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or organic solvents is a common oxidizing agent. The reaction conditions may vary depending on the desired level of oxidation.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) is a common reducing agent. The reactions are usually conducted under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted indolizine derivatives, while oxidation and reduction reactions can lead to the formation of oxidized or reduced indolizine compounds, respectively.
Scientific Research Applications
7-Bromoindolizine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: this compound derivatives have been studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is used in the development of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Industry: this compound is used in the production of agrochemicals and other industrial chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 7-Bromoindolizine and its derivatives depends on their specific biological targets. In general, these compounds may interact with various enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, some this compound derivatives have been shown to inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
7-Bromoindolizine can be compared with other halogenated indolizines, such as 7-Fluoroindolizine and 7-Chloroindolizine. These compounds share similar structural features but differ in their reactivity and biological activities due to the different halogen atoms present. The bromine atom in this compound provides unique reactivity that can be exploited in various synthetic transformations, making it distinct from its fluorinated and chlorinated counterparts.
List of Similar Compounds
- 7-Fluoroindolizine
- 7-Chloroindolizine
- 7-Iodoindolizine
Properties
IUPAC Name |
7-bromoindolizine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c9-7-3-5-10-4-1-2-8(10)6-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHZYFMOZQDRJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CC(=CC2=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.